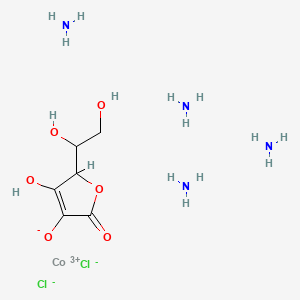
Co(NH3)4 Ascorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Co(NH3)4 Ascorbate is a coordination compound consisting of a central cobalt ion coordinated to four ammonia molecules and one ascorbate ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the Co(NH3)4 Ascorbate typically involves the reaction of cobalt salts with ammonia and ascorbic acid. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of ammonia to form the tetrammine complex. Ascorbic acid is then added to the solution, resulting in the formation of the this compound. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the cobalt ion .
Industrial Production Methods
Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The complex is typically purified by crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
The Co(NH3)4 Ascorbate undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions and may require specific pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
Applications De Recherche Scientifique
The Co(NH3)4 Ascorbate has several scientific research applications:
Mécanisme D'action
The mechanism by which the Co(NH3)4 Ascorbate exerts its effects involves the coordination of the cobalt ion with the ligands, which influences its redox properties and reactivity. The ascorbate ion acts as a reducing agent, stabilizing the cobalt ion in lower oxidation states. The molecular targets and pathways involved in its action include interactions with other metal ions, proteins, and enzymes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt-ethylenediamine complexes: These complexes have similar coordination environments but different ligands.
Cobalt-triethanolamine complexes: These complexes involve triethanolamine as the ligand and have different chemical properties.
Uniqueness
The Co(NH3)4 Ascorbate is unique due to the presence of the ascorbate ion, which imparts distinct redox properties and potential biological activity. This makes it particularly interesting for research in redox chemistry and potential medical applications .
Propriétés
Numéro CAS |
111619-00-2 |
|---|---|
Formule moléculaire |
C6H19Cl2CoN4O6 |
Poids moléculaire |
373.073 |
Nom IUPAC |
azane;cobalt(3+);2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dichloride |
InChI |
InChI=1S/C6H8O6.2ClH.Co.4H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;;;;/h2,5,7-10H,1H2;2*1H;;4*1H3/q;;;+3;;;;/p-3 |
Clé InChI |
DWCYLODLRRBEKE-UHFFFAOYSA-K |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.N.N.N.N.[Cl-].[Cl-].[Co+3] |
Synonymes |
cobalt-tetrammine-ascorbate complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















